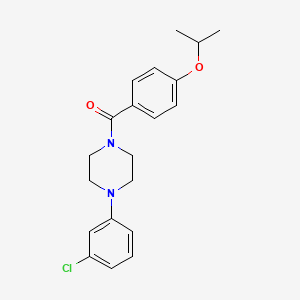![molecular formula C17H28N2O2S B5441769 (3S*,4S*)-1-[(5-isobutyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5441769.png)
(3S*,4S*)-1-[(5-isobutyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S*,4S*)-1-[(5-isobutyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol, also known as SIB-1553A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidinols and has been found to have significant effects on the central nervous system.
Mecanismo De Acción
(3S*,4S*)-1-[(5-isobutyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol acts as a selective agonist of the dopamine D2 receptor and has been found to have a high affinity for this receptor. It has been shown to increase the release of dopamine in the brain, which leads to an increase in the activity of the dopaminergic system.
Biochemical and Physiological Effects:
(3S*,4S*)-1-[(5-isobutyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol has been found to have significant effects on the central nervous system. It has been shown to improve cognitive function, reduce anxiety and depression, and enhance motor function. It has also been found to have a neuroprotective effect, which may be beneficial in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3S*,4S*)-1-[(5-isobutyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol has several advantages for laboratory experiments. It is a highly selective agonist of the dopamine D2 receptor, which makes it an excellent tool for studying the dopaminergic system. However, the complex synthesis of (3S*,4S*)-1-[(5-isobutyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol makes it challenging to produce in large quantities, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of (3S*,4S*)-1-[(5-isobutyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol. One potential application is in the treatment of Parkinson's disease, where it has been shown to improve motor function in animal models. Another potential application is in the treatment of schizophrenia, where it has been found to reduce symptoms in animal models. Further research is needed to understand the full potential of (3S*,4S*)-1-[(5-isobutyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol in these and other neurological disorders. Additionally, the development of new, more efficient synthesis methods for (3S*,4S*)-1-[(5-isobutyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol could expand its use in laboratory experiments.
In conclusion, (3S*,4S*)-1-[(5-isobutyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol is a synthetic compound that has been extensively studied for its potential therapeutic applications in neurological disorders. It acts as a selective agonist of the dopamine D2 receptor and has been found to have significant effects on the central nervous system. While there are limitations to its use in laboratory experiments, there are several future directions for the study of (3S*,4S*)-1-[(5-isobutyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol, including its potential use in the treatment of Parkinson's disease and schizophrenia.
Métodos De Síntesis
(3S*,4S*)-1-[(5-isobutyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis of (3S*,4S*)-1-[(5-isobutyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol is complex and requires specialized knowledge in organic chemistry.
Aplicaciones Científicas De Investigación
(3S*,4S*)-1-[(5-isobutyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol has been studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been found to have a positive effect on the dopaminergic system, which plays a crucial role in the regulation of movement, motivation, and reward.
Propiedades
IUPAC Name |
(3S,4S)-1-[[5-(2-methylpropyl)thiophen-2-yl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2S/c1-13(2)9-14-3-4-15(22-14)10-18-11-16(17(20)12-18)19-5-7-21-8-6-19/h3-4,13,16-17,20H,5-12H2,1-2H3/t16-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIZQYKXUWYDCS-IRXDYDNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(S1)CN2CC(C(C2)O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(S1)CN2C[C@@H]([C@H](C2)O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-furyl)-5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}pyrimidine](/img/structure/B5441692.png)
![2-hydroxy-5-{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5441695.png)
![1-[2-(diphenylphosphoryl)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5441700.png)
![(4-{[methyl(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5441703.png)
![4-[(5-tert-butyl-3-isoxazolyl)amino]-4-oxobutanoic acid](/img/structure/B5441710.png)
![3-benzyl-1-methyl-3-[2-oxo-2-(1-piperazinyl)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5441716.png)
![N-(3-{N-[(4,5-dimethyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5441718.png)
![2-chloro-5-[(3-methylbenzoyl)amino]benzamide](/img/structure/B5441726.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B5441738.png)
![4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5441749.png)
![4-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-3,5-dimethylphenol](/img/structure/B5441752.png)
![2-(4-chloro-2-fluorophenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B5441781.png)
![N'-{[(4-methylphenyl)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5441791.png)
